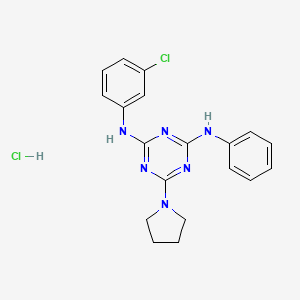
N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N6 and its molecular weight is 403.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring with various substituents that enhance its biological activity. Key structural characteristics include:
- Triazine Core : Central to its activity.
- Chlorophenyl and Phenyl Groups : Contribute to lipophilicity and receptor interactions.
- Pyrrolidine Moiety : May enhance binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN6·HCl |
| Molecular Weight | 409.9 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
While specific mechanisms for this compound are not fully elucidated, similar triazine derivatives have shown promising results in inhibiting key enzymes involved in various metabolic pathways. For instance, modifications to triazine compounds have demonstrated enhanced inhibition of glucocerebrosidase, which is crucial for glycosphingolipid metabolism .
Anticancer Potential
Research indicates that triazine derivatives exhibit significant anticancer activity. For example:
- In Vitro Studies : Compounds similar to N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine have shown potent activity against melanoma cell lines (GI50 = 3.3×10−8 M) and other cancer types .
- Mechanisms : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of the EGFR pathway, which is critical in many cancers .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Glucocerebrosidase Inhibition : Similar triazines have been studied for their ability to inhibit glucocerebrosidase, which could be beneficial in treating Gaucher's disease and other metabolic syndromes.
Case Studies
Several studies have investigated the biological effects of related triazine compounds:
- Study on Antitumor Activity :
- Kinase Inhibition Studies :
Propriétés
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6.ClH/c20-14-7-6-10-16(13-14)22-18-23-17(21-15-8-2-1-3-9-15)24-19(25-18)26-11-4-5-12-26;/h1-3,6-10,13H,4-5,11-12H2,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMVKMKMJROLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














